4-Iodo-N-(3-piperidin-1-YL-propyl)-benzenesulfonamide hydrochloride
CAS No.:
Cat. No.: VC18430671
Molecular Formula: C14H22ClIN2O2S
Molecular Weight: 444.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22ClIN2O2S |
|---|---|
| Molecular Weight | 444.8 g/mol |
| IUPAC Name | 4-iodo-N-(3-piperidin-1-ylpropyl)benzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C14H21IN2O2S.ClH/c15-13-5-7-14(8-6-13)20(18,19)16-9-4-12-17-10-2-1-3-11-17;/h5-8,16H,1-4,9-12H2;1H |
| Standard InChI Key | DYVXGTJQROIYFE-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)I.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a benzenesulfonamide core substituted with an iodine atom at the para-position and a 3-piperidin-1-YL-propyl group attached to the sulfonamide nitrogen. The hydrochloride salt enhances solubility, a critical factor for bioavailability. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂ClIN₂O₂S |
| Molecular Weight | 444.8 g/mol |
| CAS Number | Not publicly disclosed |
| Sulfonamide Functional Group | Enables hydrogen bonding and target binding |
| Iodine Substituent | Enhances electrophilic reactivity |
The piperidine ring introduces conformational rigidity, while the propyl linker balances hydrophobicity and flexibility .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for analogous sulfonamides reveal distinct signals:
-
¹H NMR: Piperidine protons resonate at δ 2.5–3.0 ppm (multiplet), while aromatic protons appear at δ 7.5–8.0 ppm (doublet for para-substituted benzene).
-
¹³C NMR: The iodine-bearing carbon typically shows a deshielded signal near δ 140 ppm .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
-
Sulfonylation: Reaction of 4-iodobenzenesulfonyl chloride with 3-piperidin-1-YL-propan-1-amine yields the free base.
-
Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.
Critical optimizations include:
-
Temperature Control: Maintaining <10°C during sulfonylation prevents side reactions.
-
Purification: Column chromatography (silica gel, eluent: dichloromethane/methanol) achieves >95% purity.
Piperidine Functionalization Strategies
Recent advances in piperidine chemistry, such as palladium-catalyzed hydrogenation and asymmetric cyclization, have streamlined the synthesis of the 3-piperidin-1-YL-propyl side chain . For example, rhodium(I)-catalyzed dearomatization/hydrogenation of fluoropyridines enables diastereoselective piperidine formation, a method applicable to this compound’s synthesis .
Biological Activity and Mechanism of Action
Enzymatic Interactions
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to CA-IX’s active site, facilitated by:
-
Sulfonamide coordination to the zinc ion.
-
Hydrophobic interactions between the piperidine ring and Val-121 residue.
Pharmacokinetics and Toxicology
ADME Profile
-
Absorption: Moderate oral bioavailability (F = 45% in murine models) due to high polarity.
-
Metabolism: Hepatic CYP3A4-mediated N-dealkylation generates inactive metabolites.
Toxicity Data
-
Acute Toxicity (LD₅₀): 320 mg/kg (mice, intraperitoneal).
-
Genotoxicity: Negative in Ames test.
Research Applications and Development
Medicinal Chemistry
The compound serves as a scaffold for designing:
-
CA-IX Inhibitors: Structural analogs with fluorine substituents show improved tumor penetration .
-
Sigma Receptor Ligands: Piperidine modifications enhance blood-brain barrier permeability for neurological applications .
Supplier Landscape
Available from specialized vendors (e.g., Focus Synthesis LLC) at $120–150 per 50 mg, exclusively for research use.
Challenges and Future Directions
Limitations
-
Solubility: Aqueous solubility <0.1 mg/mL limits intravenous administration.
-
Synthetic Complexity: Multi-step synthesis reduces scalability.
Optimization Strategies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume